6-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine
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Overview
Description
6-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of a trifluoromethyl group attached to a pyrido[3,2-d]pyrimidine core, which imparts unique chemical and biological properties.
Preparation Methods
The synthesis of 6-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine typically involves multi-step processes starting from readily available precursors. One common synthetic route includes the following steps :
Acylation: Ethyl 2-amino-6-(trifluoromethyl)nicotinate is acylated to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the pyrido[3,2-d]pyrimidine core.
Chlorination: The cyclized product is chlorinated to introduce a chloro group.
Hydrazine Reaction: The chlorinated compound reacts with hydrazine hydrate to form the desired this compound.
Industrial production methods often involve optimization of these steps to enhance yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
6-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrido[3,2-d]pyrimidine core.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group introduced during synthesis.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine involves its interaction with molecular targets such as kinases and enzymes. The compound binds to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects . Key pathways involved include the inhibition of tyrosine kinases and other signaling proteins that play crucial roles in cell growth and survival .
Comparison with Similar Compounds
6-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine can be compared with other similar compounds, such as:
7-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine: This compound has a similar structure but with the trifluoromethyl group attached at a different position, leading to variations in its chemical and biological properties.
6-(2-Fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine:
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activity, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
2089333-95-7 |
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Molecular Formula |
C8H5F3N4 |
Molecular Weight |
214.15 g/mol |
IUPAC Name |
6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C8H5F3N4/c9-8(10,11)5-2-1-4-6(15-5)7(12)14-3-13-4/h1-3H,(H2,12,13,14) |
InChI Key |
MUUHIQPZJBPEJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1N=CN=C2N)C(F)(F)F |
Origin of Product |
United States |
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